Ebanol

描述

属性

CAS 编号 |

67801-20-1 |

|---|---|

分子式 |

C14H24O |

分子量 |

208.34 g/mol |

IUPAC 名称 |

(Z)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol |

InChI |

InChI=1S/C14H24O/c1-10(12(3)15)6-8-13-9-7-11(2)14(13,4)5/h6-8,10,12-13,15H,9H2,1-5H3/b8-6- |

InChI 键 |

RNLHVODSMDJCBR-VURMDHGXSA-N |

手性 SMILES |

CC1=CCC(C1(C)C)/C=C/C(C)C(C)O |

规范 SMILES |

CC1=CCC(C1(C)C)C=CC(C)C(C)O |

密度 |

0.896-0.906 at 20°C |

其他CAS编号 |

67801-20-1 |

物理描述 |

Liquid Colourless to pale yellow liquid / Woody aroma with sandalwood-like notes |

Pictograms |

Environmental Hazard |

溶解度 |

Soluble Soluble (in ethanol) |

同义词 |

3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol ebanol |

产品来源 |

United States |

Foundational & Exploratory

Ebanol: A Deep Dive into its Chemical Structure and Stereoisomeric Complexity

For Researchers, Scientists, and Drug Development Professionals

Ebanol, a synthetic fragrance ingredient prized for its potent and authentic sandalwood aroma, presents a fascinating case study in the relationship between molecular structure and olfactory perception. This technical guide delves into the core chemical attributes of this compound, with a particular focus on its stereoisomers and the profound impact of chirality on its sought-after scent profile.

Chemical Identity and Molecular Structure

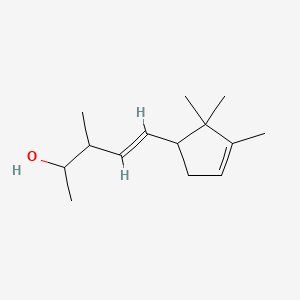

This compound is the common trade name for the chemical compound 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol .[1][2][3][4] It is a complex synthetic molecule, not found in nature, that has become a cornerstone in modern perfumery for its ability to impart a rich, warm, and diffusive sandalwood character to fragrances.[4]

The molecular structure of this compound is characterized by a substituted cyclopentene ring linked to a pentenol side chain. This structure contains three asymmetric carbon centers and one carbon-carbon double bond, giving rise to a complex mixture of stereoisomers.[5] The commercial product is a blend of these isomers.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol | [1][2][3][4] |

| CAS Number | 67801-20-1 | [2][3][4][5] |

| Molecular Formula | C₁₄H₂₄O | [2] |

| Molecular Weight | 208.34 g/mol | [5] |

| Appearance | Colorless to pale yellow clear liquid | [5] |

| Odor Threshold | Approximately 0.21 ng/L in air (for the commercial mixture) | [5] |

| Boiling Point | 287-288 °C at 760 mmHg |

The Critical Role of Stereoisomerism in Odor Perception

The olfactory properties of this compound are intrinsically linked to its stereochemistry. With three chiral centers and a double bond capable of E/Z isomerism, there are a total of eight possible diastereomers. Research has demonstrated that only a select few of these isomers are responsible for the characteristic and powerful sandalwood scent.

Specifically, the (1S,2'S,3'R)-Ebanol and (1R,2'S,3'R)-Ebanol isomers have been identified as possessing the most potent and desirable sandalwood odors.[6] The (1S,2'S,3'R) isomer is particularly noteworthy, reported to be over 100 times more powerful than its enantiomer based on relative GC sniff threshold evaluations.[7] This highlights the remarkable specificity of the olfactory receptors involved in the perception of sandalwood.

Table 2: Olfactory Properties of Key this compound Stereoisomers

| Stereoisomer | Odor Description | Relative Potency | Reference(s) |

| (1S,2'S,3'R)-Ebanol | Powerful sandalwood | >100x its enantiomer; >3x stronger than (1R,2'S,3'R)-Ebanol | [7] |

| (1R,2'S,3'R)-Ebanol | Powerful sandalwood | >33x its enantiomer | [7] |

| (1R,2'R,3'S)-Ebanol | Weak, no sandalwood relevance | - | [7] |

| (1S,2'R,3'R)-Ebanol | No sandalwood relevance | - | [7] |

| (1R,2'S,3'S)-Ebanol | Slight sandalwood relevance | Weak | [7] |

Below is a diagram illustrating the relationship between the different stereoisomers of this compound, showcasing the enantiomeric and diastereomeric connections.

Synthesis and Experimental Protocols

The industrial synthesis of this compound is a multi-step process that results in a mixture of diastereomers. A general and widely referenced method involves the following key transformations:

-

Aldol Condensation: The synthesis typically begins with the aldol condensation of α-campholenaldehyde and 2-butanone.

-

Isomerization: This is followed by a base-catalyzed isomerization of the double bond to form the α,β-unsaturated ketone.

-

Reduction: The final step is the selective reduction of the ketone to the corresponding secondary alcohol, yielding the diastereomeric mixture of this compound.

General Experimental Protocol for this compound Synthesis

The following is a generalized protocol based on patent literature and may require optimization.

Step 1: Condensation Reaction A solution of methyl ethyl ketone and a base (e.g., potassium hydroxide) in an alcohol solvent is prepared and cooled to a low temperature (e.g., 0 to -10 °C). To this solution, campholenic aldehyde is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified period, after which the temperature is gradually raised and the reaction is allowed to proceed to completion.

Step 2: Isomerization Reaction The intermediate product from the condensation step is dissolved in a suitable solvent system (e.g., dimethylformamide and toluene) and cooled. A strong base, such as sodium methoxide, is added, and the mixture is stirred while maintaining a low temperature (e.g., -5 to 5 °C) to facilitate the isomerization of the double bond.

Step 3: Hydrogenation Reaction The isomerized intermediate is dissolved in an alcohol (e.g., methanol) and added to a solution of a reducing agent, such as sodium borohydride, in the same solvent. The reduction is carried out at a controlled temperature (e.g., 8-12 °C). After the reaction is complete, the mixture is worked up to isolate the crude this compound, which is then purified by distillation.

Analytical Methodology: Separation and Identification of Stereoisomers

The separation and analysis of this compound's stereoisomers are typically achieved using gas chromatography (GC), often coupled with mass spectrometry (MS) for identification and olfactometry (O) for sensory evaluation.

Gas Chromatography-Olfactometry (GC-O): This technique is instrumental in distinguishing the odor-active isomers from the less fragrant or odorless ones.[8][9][10][11][12]

-

Principle: As the separated compounds elute from the GC column, the effluent is split between a conventional detector (like a flame ionization detector or mass spectrometer) and a sniffing port, where a trained analyst can assess the odor of each component.[8]

-

Typical Setup: A high-resolution capillary GC column with a chiral stationary phase is often employed for the separation of enantiomers. The choice of the stationary phase is critical for achieving baseline separation of the stereoisomers.

Olfactory Receptor Interaction and Signaling Pathway

The perception of this compound's sandalwood scent is initiated by its interaction with specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal epithelium. While the exact repertoire of receptors that bind to this compound is a subject of ongoing research, the human olfactory receptor OR1G1 has been identified as a receptor for sandalwood odorants.[13][14]

The binding of an odorant molecule like this compound to its cognate OR, a G-protein coupled receptor (GPCR), triggers a downstream signaling cascade.

The Canonical Olfactory Signaling Pathway: [15][16]

-

Receptor Binding: this compound binds to the OR1G1 receptor.

-

G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated G-protein (Gαolf).

-

Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates and activates adenylyl cyclase type III.

-

cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine monophosphate (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The influx of cations (primarily Ca²⁺) through the CNG channels leads to the opening of calcium-gated chloride channels, resulting in an efflux of Cl⁻ ions and the depolarization of the neuron's membrane.

-

Signal Transmission: This depolarization generates an action potential that is transmitted to the olfactory bulb of the brain, leading to the perception of the sandalwood scent.

Conclusion

This compound serves as a compelling example of the intricate relationship between molecular structure, stereochemistry, and sensory perception. The profound differences in the olfactory properties of its stereoisomers underscore the high degree of selectivity of the human olfactory system. For researchers in fragrance chemistry and drug development, the study of molecules like this compound provides valuable insights into the principles of molecular recognition at G-protein coupled receptors and offers a platform for the rational design of novel active compounds. A thorough understanding of its synthesis, the characterization of its individual stereoisomers, and the elucidation of its interactions with olfactory receptors will continue to be a fruitful area of research.

References

- 1. NamTraMy | Web 360 by CDIT [dulichvungsam.quangnam.gov.vn]

- 2. 3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol | C14H24O | CID 106813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-4-en-2-ol | The Fragrance Conservatory [fragranceconservatory.com]

- 5. This compound / Matsunol (67801-20-1) - Synthetic Ingredient For Perfumery — Scentspiracy [scentspiracy.com]

- 6. leffingwell.com [leffingwell.com]

- 7. The Ebanols® [leffingwell.com]

- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gas chromatography-olfactometry and chemical quantitative study of the aroma of six premium quality spanish aged red wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. genecards.org [genecards.org]

- 14. uniprot.org [uniprot.org]

- 15. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reactome | Olfactory Signaling Pathway [reactome.org]

An In-depth Technical Guide to the Physicochemical Properties of Ebanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebanol is a synthetic aroma chemical highly valued in the fragrance industry for its powerful and elegant sandalwood character.[1] It provides a rich, creamy, and musky-woody scent profile, making it a key ingredient in fine fragrances, cosmetics, and various personal care products.[2][3] As a synthetic alternative to natural sandalwood oil, which is sourced from the vulnerable Santalum album tree, this compound offers a consistent and sustainable option for perfumers and formulators.[4][5] Chemically, this compound is identified as 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol and exists as a mixture of isomers.[6][7] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, details the experimental methodologies for their determination, and explores its interaction with olfactory receptors.

Physicochemical Properties of this compound

The physicochemical data of this compound are crucial for its application in formulation, for predicting its environmental fate, and for ensuring its safe handling. A summary of these properties is presented in Table 1.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₁₄H₂₄O | [1][7][8] |

| Molecular Weight | 208.34 g/mol | [5][7][8] |

| Appearance | Colorless to pale yellow liquid | [5][6] |

| Odor | Rich, woody, strong sandalwood with nutty and musky notes | [3][9][10] |

| Boiling Point | 283 - 288 °C at 760 mm Hg | [1][8][9] |

| Melting Point | < -50 °C | [11] |

| Density | 0.896 - 0.906 g/cm³ at 20°C | [6] |

| Refractive Index | 1.478 - 1.486 at 20°C | [6][9] |

| Vapor Pressure | 0.0013 hPa at 20°C | [1][3][5] |

| Flash Point | > 100 °C (Closed Cup) | [9][12] |

| Solubility | Soluble in ethanol and organic solvents; Insoluble in water | [2][6] |

| Log P (Octanol/Water) | 4.9 | [1][8] |

Experimental Protocols

The determination of the physicochemical properties of this compound relies on standardized experimental protocols to ensure accuracy and reproducibility. The following sections detail the methodologies for key parameters.

Gas Chromatography (GC) for Purity and Isomeric Composition

Gas chromatography is an essential technique for analyzing the purity and isomeric distribution of volatile compounds like this compound.

Methodology: A sample of this compound is diluted in a suitable solvent (e.g., hexane) and injected into the gas chromatograph.[13] The volatile components are separated as they pass through a capillary column, and the individual isomers are detected, typically by a flame ionization detector (FID) or a mass spectrometer (MS). The resulting chromatogram provides a "fingerprint" of the sample, allowing for the quantification of its purity and the relative abundance of its isomers.[14]

Caption: A generalized workflow for the gas chromatographic analysis of this compound.

Boiling Point Determination

The boiling point is determined using methods suitable for small quantities of liquid organic compounds.

Methodology (Thiele Tube Method): A small amount of the this compound sample is placed in a fusion tube with an inverted, sealed-end capillary tube.[15] The assembly is attached to a thermometer and heated in a Thiele tube.[16] The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted. The boiling point is the temperature recorded when bubbling ceases and the liquid begins to enter the capillary tube upon cooling.[15][16]

Vapor Pressure Determination

The vapor pressure of this compound is determined according to OECD Guideline 104, which outlines several methods.[17][18]

Methodology (Static Method): A sample of this compound is placed in a container, degassed, and brought to thermal equilibrium at a specific temperature.[19] The pressure of the vapor in equilibrium with the liquid is measured. This process is repeated at various temperatures to establish the vapor pressure curve.[19][20]

Octanol-Water Partition Coefficient (Log P)

The Log P value, a measure of lipophilicity, is determined using the shake flask method as described in OECD Guideline 107.[21][22]

Methodology: Equal volumes of n-octanol and water are saturated with each other. A known amount of this compound is added to this two-phase system and shaken until equilibrium is reached. The phases are then separated, and the concentration of this compound in each phase is determined analytically. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and Log P is its base-10 logarithm.[22]

Biological Interaction: Olfactory Signal Transduction

The perception of this compound's sandalwood scent is initiated by its interaction with olfactory receptors in the nasal epithelium. Studies have shown that synthetic sandalwood odorants can activate specific olfactory receptor neurons.[23][24] This interaction triggers a signal transduction cascade that results in the perception of smell.

Signaling Pathway: The binding of an odorant molecule like this compound to an olfactory receptor, a G-protein coupled receptor (GPCR), activates the associated G-protein (Gαolf).[25][26] This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increased cAMP levels open cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain.[25][26]

Caption: The generalized olfactory signal transduction cascade initiated by an odorant like this compound.

References

- 1. This compound™ | Givaudan [givaudan.com]

- 2. Buy this compound – Rich, Sandy‑woody Musk Aroma Chemical [chemicalbull.com]

- 3. Perfumers Apprentice - this compound® (Givaudan) [shop.perfumersapprentice.com]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound / Matsunol (67801-20-1) - Synthetic Ingredient For Perfumery — Scentspiracy [scentspiracy.com]

- 6. This compound | C14H24O | CID 6437266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 67801-20-1 [chemicalbook.com]

- 8. ScenTree - this compound® (CAS N° 67801-20-1) [scentree.co]

- 9. sandal pentenol [thegoodscentscompany.com]

- 10. perfumersworld.com [perfumersworld.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. vigon.com [vigon.com]

- 13. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 14. agilent.com [agilent.com]

- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 16. Determination of Boiling point of organic compounds - Pharmacy Infoline [pharmacyinfoline.com]

- 17. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 18. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 19. consilab.de [consilab.de]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. [PDF] Olfactory receptor neuron profiling using sandalwood odorants. | Semantic Scholar [semanticscholar.org]

- 24. Olfactory receptor neuron profiling using sandalwood odorants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. openi.nlm.nih.gov [openi.nlm.nih.gov]

Ebanol: A Technical Guide for Researchers

An In-depth Examination of the Synthetic Sandalwood Odorant for Advanced Research Applications

Abstract

Ebanol®, a synthetic fragrance molecule, is a cornerstone of modern perfumery, prized for its potent and authentic sandalwood aroma. While its primary application lies within the fragrance and cosmetics industries, its well-defined chemical properties and consistent production quality make it a subject of interest for researchers in materials science and analytical chemistry. This technical guide provides a comprehensive overview of this compound®, detailing its chemical identity, physicochemical properties, and analytical methodologies. This document is intended for researchers, scientists, and professionals who require precise technical information on this widely used compound. It is important to note that, based on current scientific literature, this compound® is not associated with applications in drug development or biological signaling pathways.

Chemical Identity and Properties

This compound® is the trade name for the chemical compound 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol. It is a synthetic alcohol that exists as a mixture of four diastereoisomers.[1] The CAS number, molecular formula, and molecular weight have been definitively established and are crucial for accurate research and regulatory compliance.

Table 1: Chemical Identifiers for this compound®

| Identifier | Value | Reference(s) |

| CAS Number | 67801-20-1 | [1][2] |

| Molecular Formula | C₁₄H₂₄O | [1][2] |

| Molecular Weight | 208.34 g/mol | [1][2] |

| IUPAC Name | 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-4-en-2-ol | |

| Synonyms | Matsunol™, Mohanol, Sandal Pentenol |

The physicochemical properties of this compound® are critical for its application and handling. These properties have been compiled from various technical data sheets and databases to provide a consolidated reference.

Table 2: Physicochemical Properties of this compound®

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Woody, sandalwood, musky, powerful | |

| Boiling Point | 283 °C (541.4 °F) | [1][3] |

| Flash Point | 108 °C (226.4 °F) | [3] |

| Density | ~0.901 g/cm³ | |

| Vapor Pressure | 0.0013 hPa (at 20 °C) | |

| log P (Octanol/Water) | 4.9 | [1][3] |

| Refractive Index | ~1.479 - 1.483 (at 20 °C) | |

| Melting Point | < -50 °C (< -58 °F) | [1][3] |

Chemical Structure and Synthesis

The molecular structure of this compound® is key to its characteristic sandalwood scent. Its synthesis is a multi-step process that has been refined for industrial-scale production.

Synthesis Pathway Overview

The industrial synthesis of this compound® is a patented process that ensures high purity and the correct isomeric ratio for its desired olfactory profile. The general route involves three main steps[1][2]:

-

Aldol Condensation : The process begins with the condensation of Campholenaldehyde and 2-butanone.

-

Isomerization : The resulting intermediate product is then isomerized, typically using a base like potassium tert-butylate, to form the desired α,β-unsaturated ketone.

-

Reduction : The final step is a selective reduction of the ketone to an alcohol using a reducing agent such as sodium borohydride, which yields the final mixture of this compound® diastereomers.

Experimental Protocols

For researchers, the quality control and analysis of this compound® are paramount. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the standard and most effective method for identifying and quantifying the compound, ensuring its purity and characterizing its isomeric composition.

Protocol: GC-MS Analysis of this compound®

This protocol provides a general framework for the analysis of this compound® in a research or quality control setting. Instrument parameters may require optimization based on the specific equipment and analytical goals.

1. Objective: To identify and quantify this compound® and assess its purity by separating it from potential impurities and reaction byproducts.

2. Materials and Equipment:

-

Sample: this compound® (neat or diluted in a suitable solvent).

-

Solvent: High-purity acetone or ethanol for dilution.

-

GC-MS System: A Gas Chromatograph equipped with a Mass Spectrometric detector (e.g., Agilent Intuvo 9000 GC with a 5977B MSD).

-

GC Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Vials: 2 mL autosampler vials with caps.

3. Sample Preparation:

-

Prepare a 1% solution of this compound® by accurately weighing approximately 10 mg of the sample and dissolving it in 1 mL of acetone or ethanol in a vial.

-

For trace analysis, a more dilute solution (e.g., 100 ppm) may be necessary.

-

Vortex the solution to ensure it is thoroughly mixed.

4. GC-MS Instrument Parameters:

-

Inlet:

-

Mode: Split (typical split ratio of 50:1 to 100:1).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-400 m/z.

-

5. Data Analysis:

-

Identify the this compound® peak based on its retention time.

-

Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). Key fragments for this compound® should be present.

-

Calculate the purity by determining the relative peak area of this compound® compared to the total area of all peaks in the chromatogram (Area % method).

Quality Control and Workflow

A systematic workflow is essential for ensuring the consistent quality of this compound® for research and manufacturing purposes. The diagram below illustrates a logical workflow for the quality control of a new batch of this compound®.

This workflow ensures that each batch of this compound® is rigorously tested against established physical, chemical, and purity standards before it is approved for use, guaranteeing reliability and consistency for research applications.

References

Synthesis of Ebanol from Campholenaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ebanol, a valuable fragrance ingredient with a rich sandalwood aroma, starting from campholenaldehyde. The document details the synthetic pathway, experimental protocols, and relevant chemical data, tailored for a scientific audience engaged in chemical research and development.

Introduction

This compound, chemically known as 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol, is a synthetic fragrance compound prized for its powerful and elegant sandalwood note with musky undertones.[1] Unlike natural sandalwood oil, this compound is a mixture of four diastereoisomers that are not found in nature.[2][3] Its synthesis provides a consistent and more accessible alternative to the natural product. The most common synthetic route commences with campholenaldehyde and proceeds through a three-step reaction sequence: an aldol condensation, an isomerization, and a final reduction.[2][3]

Synthetic Pathway Overview

The synthesis of this compound from campholenaldehyde is a three-step process. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the scientific literature, particularly patent CN103483151B.[4]

Step 1: Aldol Condensation of Campholenaldehyde and 2-Butanone

This step involves the base-catalyzed condensation of campholenaldehyde with 2-butanone to form an α,β-unsaturated ketone (Intermediate 1).

Reaction Mechanism:

Caption: Mechanism of the Aldol Condensation.

Procedure:

-

Prepare a solution of potassium hydroxide in an alcohol (e.g., methanol).

-

Cool the solution to a temperature range of 0 to -10 °C.

-

Slowly add campholenaldehyde to the cooled solution, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction to proceed at 0-5 °C.

-

Subsequently, raise the temperature to 45-50 °C and continue the reaction.

-

Upon completion, cool the reaction mixture and neutralize with an acid (e.g., phosphoric acid) to a pH of 6.5-7.5.

-

The excess 2-butanone and alcohol are removed by atmospheric distillation.

-

The remaining liquid is cooled, and the organic and aqueous phases are separated.

-

The organic phase, containing Intermediate 1, is purified by rectification.

Step 2: Isomerization of the Condensation Product

The initial condensation product (Intermediate 1) is isomerized in the presence of a strong base to yield a more stable conjugated system (Intermediate 2).

Reaction Mechanism:

Caption: Mechanism of the Base-Catalyzed Isomerization.

Procedure:

-

Prepare a solution of sodium methoxide in dimethylformamide (DMF) and toluene.

-

Cool the solution to 0 °C.

-

Slowly add Intermediate 1 to the solution, maintaining the temperature between -5 and 5 °C.

-

Stir the reaction mixture at 0 °C for approximately 2 hours.

-

The reaction is quenched by adding the mixture to a cooled solution of acetic acid (20%) to achieve a pH of 6-7.

-

The organic and aqueous layers are separated. The aqueous layer is extracted with toluene.

-

The combined organic layers are washed and prepared for the next step.

Step 3: Reduction to this compound

The isomerized ketone (Intermediate 2) is reduced to the corresponding secondary alcohol, this compound, using a reducing agent such as sodium borohydride.

Reaction Mechanism:

Caption: Mechanism of the Sodium Borohydride Reduction.

Procedure:

-

Prepare a solution of sodium borohydride in methanol.

-

Add the solution of Intermediate 2 in methanol to the sodium borohydride solution.

-

Control the temperature during the addition.

-

After the reaction is complete, water is added to the system.

-

The organic and aqueous phases are separated.

-

The organic phase is rectified to obtain the final product, this compound.

Data Presentation

The following tables summarize the quantitative data reported in the literature for the synthesis of this compound.

Table 1: Reaction Yields and Purity

| Step | Product | Reported Yield (%) | Reported Purity (%) |

| 1. Aldol Condensation | Intermediate 1 | 62 - 64 | 80 - 82 |

| 2. Isomerization | Intermediate 2 | Not explicitly stated | Not explicitly stated |

| 3. Reduction | This compound | 70 (single step) | 96 |

| Overall | This compound | ~43 (cumulative) | 96 |

Data extracted from patent CN103483151A.[5]

Table 2: Physico-chemical Properties of this compound

| Property | Value |

| CAS Number | 67801-20-1 |

| Molecular Formula | C₁₄H₂₄O |

| Molecular Weight | 208.34 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 283 °C |

| Density | ~0.9 g/cm³ |

| Flash Point | 108 °C |

Data compiled from various sources.[2][3]

Characterization of Products

Detailed spectroscopic data for the intermediates and the final product are not widely available in the peer-reviewed literature. However, based on the known structures, the following spectroscopic characteristics can be predicted:

Intermediate 1 (α,β-unsaturated ketone):

-

¹H NMR: Expect signals for the vinyl protons, the methyl groups on the cyclopentene ring, and the protons of the pentenone backbone. The protons alpha to the carbonyl group will be deshielded.

-

¹³C NMR: A signal for the carbonyl carbon is expected around 190-200 ppm. Signals for the olefinic carbons will also be present.

-

IR: A strong absorption band for the C=O stretch of the conjugated ketone is expected around 1650-1680 cm⁻¹.

Intermediate 2 (conjugated ketone):

-

¹H NMR: The chemical shifts of the vinyl protons will differ from Intermediate 1 due to the change in the position of the double bond.

-

¹³C NMR: Similar to Intermediate 1, with shifts in the olefinic carbon signals.

-

IR: A strong C=O stretching band for the conjugated ketone.

This compound (3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol):

-

¹H NMR: A broad singlet for the hydroxyl proton (-OH). A signal for the proton on the carbon bearing the hydroxyl group (CH-OH) will be observed, likely as a multiplet. Signals for the vinyl protons and the various methyl groups will be present.

-

¹³C NMR: A signal for the carbon attached to the hydroxyl group is expected in the range of 60-80 ppm.

-

IR: A strong, broad absorption band for the O-H stretch in the region of 3200-3600 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be at m/z = 208. Common fragmentation patterns for alcohols include the loss of water (M-18).

Conclusion

The synthesis of this compound from campholenaldehyde is a well-established industrial process that provides a reliable source of this important sandalwood fragrance. The three-step synthesis involving aldol condensation, isomerization, and reduction is efficient, although optimization of each step is crucial for maximizing the overall yield and purity. This guide provides a detailed framework for researchers and professionals in the field to understand and potentially replicate this synthesis. Further research could focus on the development of more sustainable and atom-economical catalytic systems for these transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationships of sandalwood odorants: total synthesis and fragrance properties of cyclopropano-beta-santalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments in the chemistry of sandalwood odorants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

The Olfactory Landscape of Ebanol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebanol®, a synthetic fragrance ingredient prized for its potent and authentic sandalwood character, is not a single molecule but a complex mixture of stereoisomers. The olfactory properties of this mixture are a composite of the individual contributions of its constituent isomers, some of which are intensely fragrant while others are virtually odorless. This technical guide provides an in-depth exploration of the olfactory properties of individual this compound isomers, detailing their synthesis, sensory characterization, and the experimental methodologies used for their evaluation. This document is intended to serve as a comprehensive resource for researchers in the fields of olfaction, fragrance chemistry, and sensory science.

Introduction

This compound®, with the chemical name 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol, is a cornerstone of modern perfumery, offering a powerful and cost-effective alternative to natural sandalwood oil. Commercial this compound is a mixture of four diastereomers, a result of its synthesis which involves the creation of three chiral centers and a double bond that can exist in E and Z configurations.[1][2][3] The significant differences in the olfactory perception of these isomers underscore the high degree of stereoselectivity of the human olfactory system. Understanding the specific contribution of each isomer is crucial for the targeted synthesis of more potent and nuanced sandalwood odorants and for elucidating the fundamental principles of structure-odor relationships.

Synthesis and Isomeric Complexity

The synthesis of this compound typically involves a three-step process:

-

Aldol Condensation: The process begins with the condensation of campholenic aldehyde with 2-butanone.[1][3][4]

-

Isomerization: The resulting intermediate product is then isomerized, often using a base such as potassium tert-butylate.[1][5][2]

-

Reduction: The final step is the reduction of the ketone to a secondary alcohol, commonly achieved with sodium borohydride, which yields the mixture of four diastereomeric alcohols that comprise commercial this compound.[1][5][2]

The following diagram illustrates the general synthesis workflow:

The four primary diastereomers of (E)-Ebanol are:

-

(1'S,2R,3S) and its enantiomer (1'R,2S,3R)

-

(1'S,2S,3R) and its enantiomer (1'R,2R,3S)

-

(1'S,2S,3S) and its enantiomer (1'R,2R,3R)

-

(1'S,2R,3R) and its enantiomer (1'R,2S,3S)

Of these, the most significant contributors to the characteristic sandalwood scent have been identified through chiral separation and sensory evaluation.

Olfactory Properties of this compound Isomers

The olfactory character of this compound is dominated by a select few of its isomers. The majority of the isomers present in the commercial mixture are significantly weaker or possess no sandalwood notes. The following table summarizes the known olfactory properties of the key (E)-Ebanol isomers, primarily derived from the work of Bajgrowicz and Frater in European Patent EP 0841318.[6][7][8]

| Isomer Configuration | Olfactory Description | Relative Potency (GC Sniff Threshold) |

| (1S,2'S,3'R)-Ebanol | Powerful, creamy, woody, musky sandalwood | >100x more potent than its enantiomer; >3x more potent than (1R,2'S,3'R)-Ebanol |

| (1R,2'S,3'R)-Ebanol | Powerful sandalwood | >33x more potent than its enantiomer |

| (1R,2'R,3'S)-Ebanol | Weak, no sandalwood relevance | Weak |

| (1R,2'S,3'S)-Ebanol | Slight sandalwood relevance | Weak |

| (1S,2'R,3'R)-Ebanol | No sandalwood relevance | Weak |

Table 1: Olfactory properties of individual this compound isomers.

The data clearly indicates that the (1S,2'S,3'R) and (1R,2'S,3'R) isomers are the primary drivers of this compound's characteristic and potent sandalwood aroma.[1][9][10] The commercial mixture has an exceptionally low odor threshold of approximately 0.21 ng/L in air, making it one of the most powerful sandalwood materials available.[4]

The structures of the two most potent isomers are depicted below:

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

GC-O is a critical technique for the sensory evaluation of individual components in a complex volatile mixture. It combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

Objective: To separate the stereoisomers of this compound and determine their individual olfactory characteristics and relative potencies.

Representative Protocol:

| Parameter | Specification | Rationale |

| Gas Chromatograph | Agilent 7890B or equivalent | High-resolution separation of isomers. |

| Column | Chiral stationary phase (e.g., OV-1701/octakis(6-methyl-2,3-dipentyl)-γ-cyclodextrin) | To achieve enantiomeric separation of the this compound isomers.[6][11][12] |

| Injector | Split/Splitless, 250°C | To ensure efficient volatilization of the sample. |

| Carrier Gas | Helium, constant flow | Inert carrier for the analytes. |

| Oven Program | 50°C (2 min hold), ramp to 250°C at 5°C/min, hold for 10 min | Optimized temperature gradient to separate the isomers. |

| Effluent Splitter | Y-splitter, 1:1 ratio to FID and sniff port | Allows for simultaneous chemical detection and sensory evaluation.[13] |

| Sniff Port | Heated transfer line (250°C), humidified air flow | Prevents condensation and keeps nasal passages from drying out. |

| Assessors | Trained sensory panel (n≥3) | To provide reliable and reproducible odor descriptions. |

| Data Acquisition | Aroma-olfactometry software | To record retention times, odor descriptions, and intensity ratings. |

Table 2: Representative protocol for GC-O analysis of this compound isomers.

The workflow for a typical GC-O experiment is as follows:

Olfactory Receptor Activation Assay

To understand the biological basis of this compound's odor, in vitro assays using olfactory receptors (ORs) can be employed. These assays measure the response of specific ORs to odorant molecules. While specific ORs for this compound isomers have not yet been deorphanized, a general protocol based on studies of other sandalwood odorants can be outlined.[14][9][15][16]

Objective: To identify and characterize the activation of olfactory receptors by individual this compound isomers.

Representative Protocol:

| Step | Procedure | Details |

| 1. Cell Culture | Culture HEK293 cells or other suitable cell line. | These cells do not endogenously express ORs and are easily transfected. |

| 2. Transfection | Co-transfect cells with a specific human OR gene and a promiscuous G-protein (e.g., Gα15/16). | The G-protein is necessary to couple the OR activation to a downstream signaling pathway. |

| 3. Calcium Imaging | Load transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). | OR activation leads to an increase in intracellular calcium concentration.[9] |

| 4. Ligand Application | Apply individual this compound isomers at varying concentrations to the cells. | A dose-response curve can be generated to determine the EC50. |

| 5. Data Acquisition | Measure changes in fluorescence intensity using a fluorescence microscope. | An increase in fluorescence indicates receptor activation. |

| 6. Analysis | Quantify the change in fluorescence to determine the level of receptor activation. | Compare the responses to different isomers and concentrations. |

Table 3: Representative protocol for an olfactory receptor activation assay.

The signaling pathway initiated by odorant binding to an olfactory receptor is a G-protein coupled cascade:

Conclusion

The potent and desirable sandalwood aroma of commercial this compound is primarily due to the presence of two specific stereoisomers: (1S,2'S,3'R)-Ebanol and (1R,2'S,3'R)-Ebanol. The other isomers that constitute the bulk of the commercial mixture are significantly less active. This high degree of stereospecificity in odor perception highlights the importance of chiral separation and asymmetric synthesis in the fragrance industry. The experimental protocols outlined in this guide, namely Gas Chromatography-Olfactometry and in vitro olfactory receptor assays, are essential tools for the continued exploration of structure-odor relationships and the development of novel, highly potent odorants. Further research aimed at deorphanizing the specific olfactory receptors that bind to the active this compound isomers will provide deeper insights into the molecular mechanisms of olfaction.

References

- 1. leffingwell.com [leffingwell.com]

- 2. ScenTree - this compound® (CAS N° 67801-20-1) [scentree.co]

- 3. CN103483151B - this compound preparation method - Google Patents [patents.google.com]

- 4. This compound / Matsunol (67801-20-1) - Synthetic Ingredient For Perfumery — Scentspiracy [scentspiracy.com]

- 5. ScenTree - this compound® (CAS N° 67801-20-1) [scentree.co]

- 6. EP0841318A2 - Isomères optiques de dérivés de l'aldéhyde campholénique - Google Patents [patents.google.com]

- 7. EP0841318B1 - Optical isomers of derivatives of campholenic aldehyde - Google Patents [patents.google.com]

- 8. The Ebanols® [leffingwell.com]

- 9. Olfactory receptor neuron profiling using sandalwood odorants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. gcms.cz [gcms.cz]

- 13. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Olfactory receptor neuron profiling using sandalwood odorants. | Semantic Scholar [semanticscholar.org]

- 16. academic.oup.com [academic.oup.com]

Ebanol: A Technical Guide to its Discovery, Synthesis, and Olfactory Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ebanol®, a synthetic sandalwood odorant developed by Givaudan, has become a cornerstone in modern perfumery due to its powerful and authentic sandalwood character. This technical guide provides a comprehensive overview of the discovery, history, and fragrance chemistry of this compound. It details the synthetic pathways, experimental protocols for its synthesis and analysis, and explores the molecular mechanisms underlying its distinct olfactory perception, with a focus on its interaction with the olfactory receptor OR2AT4. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the fields of fragrance science, materials science, and drug development.

Introduction

The pursuit of authentic and sustainable sandalwood fragrances has been a significant driver of innovation in the field of fragrance chemistry. Natural sandalwood oil, prized for its rich, creamy, and woody aroma, has faced challenges related to overharvesting and resource depletion. This has spurred the development of synthetic alternatives that can replicate its complex scent profile. This compound®, a creation of Givaudan, stands out as a particularly successful and potent synthetic sandalwood molecule.[1][2] It is not found in nature and is valued for its intense, diffusive, and long-lasting sandalwood note with musky undertones.[3][4][5] This guide delves into the technical aspects of this compound, from its historical context to its molecular interactions.

Discovery and History

The development of this compound emerged from the fragrance industry's intensive research into synthetic sandalwood odorants, a necessity driven by the increasing scarcity and cost of natural sandalwood oil. Givaudan chemists Daniel Helmlinger and Mario Pesaro filed a European patent for the synthesis of this compound with a priority date of January 13, 1983.[1] This invention built upon earlier work with α-campholenic aldehyde chemistry.[1] this compound is a mixture of four diastereomeric secondary alcohols, a structural complexity that contributes to its rich and multifaceted scent profile.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol | [1][4][6] |

| CAS Number | 67801-20-1 | [1][4][6] |

| Molecular Formula | C14H24O | [4] |

| Molecular Weight | 208.34 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor Profile | Powerful, rich, natural sandalwood, musky | [1][3][4][5] |

| Vapor Pressure | 0.0013 hPa (at 20°C) | [1][4] |

Synthesis of this compound

The synthesis of this compound is a three-step process that begins with the condensation of Campholenaldehyde and 2-butanone. This is followed by an isomerization step and a final reduction to yield the target alcohol.

Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on information from patents and chemical literature.[7]

Step 1: Condensation Reaction

-

In a reaction vessel, dissolve methyl ethyl ketone and potassium hydroxide in an alcohol-based solvent.

-

Cool the solution to a temperature between 0°C and -10°C.

-

Slowly add trimethyl cyclopentenyl acetaldehyde (Campholenaldehyde) to the cooled solution while maintaining the temperature between 0°C and 5°C.

-

After the addition is complete, allow the reaction to proceed at this temperature.

-

Subsequently, raise the temperature to 45-50°C and continue the reaction to ensure completion.

-

Upon completion, neutralize the reaction mixture and separate the organic phase.

-

Purify the crude product, an intermediate ketone, by rectification (distillation).

Step 2: Isomerization Reaction

-

Prepare a solution of sodium methoxide in dimethyl formamide (DMF) and cool it to between -5°C and 0°C.

-

Slowly add the intermediate ketone obtained from Step 1 to the cooled sodium methoxide solution, maintaining the temperature between -5°C and 5°C.

-

Stir the reaction mixture at this temperature for several hours until the isomerization is complete, which can be monitored by techniques like gas chromatography.

-

Quench the reaction and extract the isomerized product into an organic solvent.

-

Wash and dry the organic phase.

Step 3: Hydrogenation (Reduction) Reaction

-

Prepare a solution of sodium borohydride in a suitable solvent such as methanol.

-

Slowly add the isomerized ketone from Step 2 to the sodium borohydride solution, controlling the temperature.

-

Allow the reduction reaction to proceed until the ketone is fully converted to the corresponding alcohol (this compound).

-

Work up the reaction mixture to isolate the crude this compound.

-

Purify the final product by vacuum distillation to obtain this compound as a mixture of its diastereomers.

Logical Relationship of Synthesis Steps

Caption: A flowchart illustrating the three main stages in the chemical synthesis of this compound.

Analytical Characterization

The characterization of this compound and its intermediates is crucial for quality control and understanding its composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for analyzing the purity and composition of this compound. A typical method would involve:

-

Column: A non-polar capillary column (e.g., TR-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature ramp, for example, starting at a low temperature (e.g., 50°C) and gradually increasing to a higher temperature (e.g., 280°C) to separate the different components.

-

Mass Spectrometer: Operated in electron impact (EI) mode for fragmentation and identification of the compounds by comparing their mass spectra with a library database.

Chiral Gas Chromatography for Diastereomer Separation

Due to the presence of multiple chiral centers, this compound exists as a mixture of diastereomers. Their separation and quantification can be achieved using chiral gas chromatography:

-

Column: A chiral stationary phase, typically based on cyclodextrin derivatives (e.g., β-cyclodextrin columns).[8][9]

-

Method: Similar GC conditions as for standard GC-MS, but the chiral column allows for the separation of the different stereoisomers. Retention indices on chiral columns can be used for identification.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

-

¹H NMR: Protons on the carbon adjacent to the hydroxyl group are expected to appear in the 3.4-4.5 ppm region. The proton of the hydroxyl group itself typically appears as a broad singlet.[11]

-

¹³C NMR: The carbon atom bonded to the hydroxyl group would have a characteristic chemical shift in the 50-65 ppm range.[11][12]

Olfactory Perception and Signaling Pathway

The sandalwood scent of this compound is perceived through its interaction with specific olfactory receptors in the nose. While direct studies on this compound are limited, research on the structurally similar sandalwood odorant, Sandalore, provides strong evidence for the involvement of the olfactory receptor OR2AT4.

Activation of Olfactory Receptor OR2AT4

OR2AT4 is a G-protein coupled receptor (GPCR) that has been identified as a receptor for sandalwood odorants. The binding of an agonist like Sandalore (and presumably this compound) to OR2AT4 initiates a downstream signaling cascade.

Downstream Signaling Cascade

The activation of OR2AT4 leads to the activation of a G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP can then lead to the opening of cyclic nucleotide-gated (CNG) ion channels, resulting in an influx of calcium ions (Ca²⁺). This influx of Ca²⁺ further propagates the signal. Additionally, the activation of OR2AT4 can lead to the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2.

References

- 1. This compound / Matsunol (67801-20-1) - Synthetic Ingredient For Perfumery — Scentspiracy [scentspiracy.com]

- 2. perfumeextract.co.uk [perfumeextract.co.uk]

- 3. fragrantica.com [fragrantica.com]

- 4. Perfumers Apprentice - this compound® (Givaudan) [shop.perfumersapprentice.com]

- 5. olfactorian.com [olfactorian.com]

- 6. 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-4-en-2-ol | The Fragrance Conservatory [fragranceconservatory.com]

- 7. CN103483151A - this compound preparation method - Google Patents [patents.google.com]

- 8. gcms.cz [gcms.cz]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. CHIRAL R.I. [keefover-ringlab.botany.wisc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. azom.com [azom.com]

Spectroscopic Profile of Ebanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebanol (3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol) is a synthetic fragrance ingredient prized for its rich, warm, and potent sandalwood aroma.[1][2] As a complex secondary alcohol with multiple stereoisomers, a thorough understanding of its spectroscopic properties is essential for quality control, structural elucidation, and research applications. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with comprehensive experimental protocols for acquiring this information.

Chemical Structure and Properties

-

IUPAC Name: 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol[3]

-

Description: this compound is a colorless to pale yellow liquid.[3] It is a mixture of diastereomers due to multiple chiral centers and a double bond within its structure.[4]

Spectroscopic Data

Due to the proprietary nature of specific fragrance ingredients, publicly available, experimentally derived spectra for this compound are limited. The following tables present the expected spectroscopic data based on the known chemical structure of this compound and established principles of NMR, IR, and MS for its constituent functional groups (secondary alcohol, trisubstituted double bond, and a substituted cyclopentene ring).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.10 - 5.40 | m | 2H | Vinylic protons (-CH=CH-) |

| ~3.60 - 4.00 | m | 1H | Proton on carbon bearing the hydroxyl group (-CHOH) |

| ~2.00 - 2.50 | m | 1H | Allylic proton adjacent to the double bond and the cyclopentene ring |

| ~1.50 - 2.00 | m | 2H | Methylene protons on the cyclopentene ring |

| ~1.60 | s | 3H | Methyl protons on the double bond of the cyclopentene ring |

| ~1.00 - 1.20 | d | 3H | Methyl protons adjacent to the -CHOH group |

| ~0.80 - 1.00 | m | 9H | Remaining methyl and methine protons |

| ~1.50 - 2.50 | br s | 1H | Hydroxyl proton (-OH) |

Expected ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~120.0 - 140.0 | C | Vinylic carbons (C=C) |

| ~65.0 - 75.0 | CH | Carbon bearing the hydroxyl group (C-OH) |

| ~40.0 - 50.0 | CH, C | Carbons of the cyclopentene ring |

| ~30.0 - 40.0 | CH, CH₂ | Aliphatic carbons in the side chain and ring |

| ~10.0 - 25.0 | CH₃ | Methyl carbons |

Infrared (IR) Spectroscopy

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3600 - 3200 | Strong, Broad | O-H stretch | Alcohol |

| ~3040 - 3010 | Medium | =C-H stretch | Alkene |

| ~2960 - 2850 | Strong | C-H stretch | Alkane |

| ~1670 - 1640 | Medium to Weak | C=C stretch | Alkene |

| ~1465 | Medium | C-H bend | Alkane |

| ~1375 | Medium | C-H bend | Alkane |

| ~1100 - 1000 | Strong | C-O stretch | Secondary Alcohol |

Mass Spectrometry (MS)

Expected Mass Spectrum Fragmentation

| m/z | Interpretation |

| 208 | Molecular ion (M⁺) |

| 190 | M⁺ - H₂O (dehydration) |

| 165 | M⁺ - C₃H₇ (loss of isopropyl group) |

| 123 | Fragmentation of the cyclopentenyl group |

| 43 | [C₃H₇]⁺ (isopropyl cation) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Typical parameters include a 30-45 degree pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a single drop of neat (undiluted) this compound directly onto the crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. Injector temperature around 250 °C.

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Source Temperature: ~230 °C.

-

Quadrupole Temperature: ~150 °C.

-

Workflow for Spectroscopic Analysis of this compound

Caption: Workflow for the spectroscopic analysis of this compound.

References

Ebanol: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebanol, a synthetic fragrance ingredient prized for its rich, warm, and sandalwood-like aroma, is a cornerstone in modern perfumery and a subject of interest in various scientific disciplines. Chemically known as 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol, its molecular structure dictates its physicochemical properties, including its solubility, which is a critical parameter for formulation, delivery, and biological interaction studies. This technical guide provides an in-depth overview of the solubility of this compound in organic solvents, supported by its physical and chemical properties, standardized experimental protocols for solubility determination, and a visualization of the olfactory signaling pathway it likely activates.

Physical and Chemical Properties of this compound

A comprehensive understanding of this compound's physical and chemical properties is essential for predicting its behavior in different solvent systems. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₄O | |

| Molecular Weight | 208.34 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Sandalwood, woody, musk | |

| Density | 0.898 - 0.904 g/cm³ @ 25°C | [1] |

| Boiling Point | 287 - 288 °C @ 760 mmHg | |

| Flash Point | > 100 °C | |

| logP (o/w) | 4.429 (estimated) | |

| Vapor Pressure | 0.000281 mmHg @ 25°C (estimated) |

Solubility of this compound

The solubility of a fragrance molecule like this compound is a key factor in its application, influencing its performance in various product matrices from fine fragrances to personal care items.

Qualitative Solubility

This compound is characterized by its lipophilic nature, which governs its solubility profile. It is readily soluble in many common organic solvents used in the fragrance and cosmetic industries.[2] Conversely, it is considered immiscible with water.[2]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | 34 mg/L | |

| Ethanol | - | Readily Soluble | [2] |

| Dipropylene Glycol (DPG) | - | Readily Soluble | [2] |

| Other Common Perfumery Solvents | - | Readily Soluble | [2] |

| Oils | - | Soluble |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound in specific organic solvents, a standardized experimental protocol is necessary. The following methodology is adapted from the OECD Guideline 105 for the Testing of Chemicals, "Water Solubility," and can be applied to organic solvents with appropriate modifications.[3][4][5][6][7]

Principle

A saturated solution of this compound in the chosen organic solvent is prepared at a constant temperature. The concentration of this compound in the saturated solution is then determined analytically to ascertain its solubility.

Apparatus and Reagents

-

Analytical Balance: Accurate to ± 0.1 mg.

-

Constant Temperature Bath or Shaker: Capable of maintaining the desired temperature ± 0.5°C.

-

Glass Vials or Flasks: With airtight seals.

-

Magnetic Stirrer and Stir Bars.

-

Centrifuge: Capable of separating undissolved solute.

-

Analytical Instrumentation: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is recommended for quantifying this compound.

-

This compound: Of known high purity.

-

Organic Solvents: High-purity grade.

Procedure

-

Preparation of the Test Solution:

-

An excess amount of this compound is added to a known volume of the organic solvent in a glass vial or flask. The use of an excess ensures that a saturated solution is formed.

-

The vessel is securely sealed to prevent solvent evaporation.

-

-

Equilibration:

-

The mixture is agitated in a constant temperature bath or shaker at the desired temperature (e.g., 20°C or 25°C) for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time required to achieve saturation. This can range from 24 to 48 hours.

-

-

Phase Separation:

-

After equilibration, the undissolved this compound is separated from the saturated solution. Centrifugation at a suitable speed and for an adequate duration is the preferred method to avoid disturbing the equilibrium.

-

-

Sample Analysis:

-

A known volume of the clear, saturated supernatant is carefully removed.

-

The sample is then diluted with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

The concentration of this compound in the diluted sample is determined using a calibrated GC-FID system.

-

-

Calculation of Solubility:

-

The solubility of this compound in the organic solvent is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The result is typically expressed in grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Experimental Workflow

Caption: Workflow for determining the solubility of this compound in an organic solvent.

Olfactory Signaling Pathway

As a fragrance molecule, the primary biological interaction of this compound is with olfactory receptors in the nasal epithelium. Olfactory receptors are a large family of G-protein coupled receptors (GPCRs). The binding of an odorant molecule like this compound to its specific receptor initiates a signal transduction cascade that ultimately leads to the perception of smell.[8][9][10][11][12][13][14][15][16][17]

The following diagram illustrates the general mechanism of the olfactory G-protein coupled receptor signaling pathway.

Caption: Olfactory signal transduction pathway initiated by an odorant molecule.

Conclusion

This compound's solubility is a fundamental property that dictates its utility and performance in a multitude of applications. While qualitatively understood to be soluble in common organic perfumery solvents and insoluble in water, there is a clear need for more comprehensive quantitative data to aid in precise formulation and research. The provided experimental protocol offers a standardized approach to generating this valuable data. Furthermore, understanding the interaction of this compound with olfactory receptors through the G-protein coupled receptor signaling pathway provides a molecular basis for its powerful and persistent sandalwood aroma, which is highly valued in the fragrance industry. This guide serves as a foundational resource for scientists and professionals working with this important fragrance ingredient.

References

- 1. ScenTree - this compound® (CAS N° 67801-20-1) [scentree.co]

- 2. This compound / Matsunol (67801-20-1) - Synthetic Ingredient For Perfumery — Scentspiracy [scentspiracy.com]

- 3. laboratuar.com [laboratuar.com]

- 4. filab.fr [filab.fr]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Olfactory System – Introduction to Neurobiology [opentext.uoregon.edu]

- 14. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

Ebanol: A Technical Guide to Commercial Sources, Purity, and Analysis for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebanol®, a synthetic sandalwood odorant, is a valuable molecule in fragrance chemistry and is increasingly of interest to researchers exploring its potential biological activities. Its complex stereochemistry and potent sensory properties necessitate a thorough understanding of its commercial availability, purity, and analytical characterization for reliable and reproducible scientific investigation. This technical guide provides an in-depth overview of this compound for the research community, focusing on its commercial sources, typical purity levels, and detailed experimental protocols for its analysis.

Commercial Sources and Purity of this compound

This compound is primarily manufactured by Givaudan and is also marketed as Matsunol™ by DSM-Firmenich.[1] For research purposes, it is available through various chemical suppliers. While purity specifications can vary between suppliers and batches, research-grade this compound is typically available at high purity. A certificate of analysis (COA) should always be requested from the supplier to obtain precise batch-specific data.

| Supplier/Manufacturer | Brand Name | Quoted Purity | Availability | Notes |

| Givaudan | This compound® | Not specified; COA available for bulk orders[][3] | Bulk quantities | Primary manufacturer. |

| BOC Sciences | This compound | Inquire for data[] | Research quantities | Supplier of research chemicals.[4][] |

| Perfumer Supply House | This compound® (Givaudan) | Not specified | Small to medium quantities | Distributor of Givaudan's this compound.[6] |

| Bulkaroma | This compound® (Givaudan) | COA available for bulk orders (>25kg)[3] | Bulk quantities | |

| ODOWELL | This compound | 92% (GLC) | Inquire | |

| Zhishang Chemical | This compound | 99.0% min[7] | Inquire | |

| Sanrad Chemicals & Essential Oils Pvt. Ltd. | This compound | 100%[8] | Various quantities |

Note: The purity of this compound is often determined by gas chromatography (GC). As this compound is a mixture of diastereomers, the purity value may represent the total percentage of all isomers.[9] A Chinese patent on this compound synthesis reported achieving a purity of 95-96% after rectification.

Experimental Protocols

Synthesis of this compound (General Overview)

The industrial synthesis of this compound® is a three-step process:[9]

-

Aldol Condensation: Reaction of Campholenaldehyde with 2-butanone.

-

Isomerization: Base-catalyzed isomerization of the intermediate product. This step is typically achieved using a strong base like potassium tert-butylate in a solvent such as dimethylformamide.[9]

-

Reduction: Selective reduction of the isomerized intermediate to yield the final diastereomeric alcohol mixture of this compound.[9]

Purification of this compound for Research Applications

For research purposes, commercially available this compound may require further purification to remove minor impurities or to isolate specific isomers. Due to its relatively high boiling point (283 °C) and potential for thermal degradation, vacuum distillation is the preferred method for purification.[9][10] For separation of the diastereomeric isomers, more advanced techniques may be necessary.

Protocol for Purification by Vacuum Distillation:

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is dry and connections are well-sealed.

-

Sample Preparation: Place the crude this compound into the distillation flask. Add boiling chips or a magnetic stir bar for smooth boiling.

-

Distillation: Gradually reduce the pressure to the desired level. Heat the distillation flask gently using a heating mantle. Collect the fractions that distill at the expected boiling point range under the specific vacuum conditions.

-

Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is the primary analytical technique for assessing the purity and isomeric composition of this compound.

Representative GC-MS Protocol:

-

Instrumentation: A standard GC-MS system equipped with a capillary column is suitable.

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of terpenoid alcohols.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading. Injector temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Ion source temperature: 230 °C.

-

Transfer line temperature: 280 °C.

-

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

Signaling Pathway of Sandalwood Odorants

While the specific signaling pathways activated by this compound are not extensively documented in publicly available literature, research on the structurally related synthetic sandalwood odorant, Sandalore, has elucidated its mechanism of action in human keratinocytes through the olfactory receptor OR2AT4.[11] This pathway is a relevant model for understanding the potential biological effects of this compound.

Activation of the G-protein coupled receptor OR2AT4 by Sandalore initiates a downstream signaling cascade involving the production of cyclic AMP (cAMP) and the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-regulated kinases 1 and 2 (Erk1/2) and p38 MAPK.[11]

Western Blot Protocol for Detecting MAPK Phosphorylation

This protocol provides a general workflow for assessing the phosphorylation of Erk1/2 and p38 MAPK in cells treated with a compound like this compound.

-

Cell Culture and Treatment: Plate cells (e.g., human keratinocytes) and grow to the desired confluency. Treat the cells with various concentrations of this compound for specific time points. Include a vehicle control.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of Erk1/2 and p38 MAPK overnight at 4 °C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with antibodies against total Erk1/2 and total p38 MAPK.

Visualizations

References

- 1. Tips & Tricks [chem.rochester.edu]

- 3. bulkaroma.com [bulkaroma.com]

- 4. sandal pentenol [thegoodscentscompany.com]

- 6. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 7. zhishangchemical.com [zhishangchemical.com]

- 8. indiamart.com [indiamart.com]

- 9. ScenTree - this compound® (CAS N° 67801-20-1) [scentree.co]

- 10. This compound™ | Givaudan [givaudan.com]

- 11. uniprot.org [uniprot.org]

Methodological & Application

Application Note: Gas Chromatography Method for the Analysis of Ebanol

Introduction

Ebanol® is a synthetic fragrance ingredient prized for its powerful and elegant sandalwood character. It is widely used in fine fragrances, cosmetics, and other scented products to impart a rich, woody, and musky aroma. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and regulatory compliance in the fragrance and consumer product industries. Gas chromatography with flame ionization detection (GC-FID) is a robust and reliable technique for the analysis of volatile and semi-volatile compounds like this compound.[1] This application note details a comprehensive protocol for the determination of this compound in a cosmetic matrix using GC-FID.

Principle of the Method

This method employs gas chromatography to separate this compound from other components in a sample matrix. The sample is first prepared by a simple dilution and filtration procedure. An aliquot of the prepared sample is then injected into the GC system, where it is vaporized. The volatile components are carried by an inert gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. As this compound elutes from the column, it is detected by a flame ionization detector (FID), which generates a signal proportional to the amount of the analyte. Quantification is performed using an external standard calibration.

Experimental Protocols

1. Instrumentation and Materials

-